1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one
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Overview
Description
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one typically involves the reaction of 6-methoxypyrimidine with a suitable alkylating agent. One common method involves the use of 2-methylpropan-1-one as the alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar pyrimidine core but with different functional groups, leading to distinct chemical properties and applications.
2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different substituents, used in various biological and medicinal applications.
Uniqueness
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(12)7-4-8(13-3)11-5-10-7/h4-6H,1-3H3 |
InChI Key |
OBKVYPABSVIDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=NC=N1)OC |
Origin of Product |
United States |
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